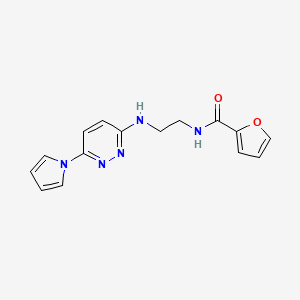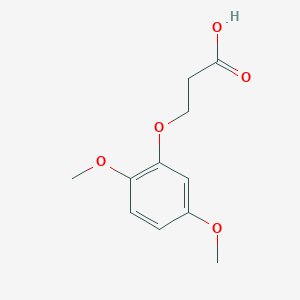
Ethyl 2-methyl-4-oxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-4-oxocyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound that was first prepared and described in 1893 by German chemist Carl Hagemann . It is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids .
Synthesis Analysis
There are several approaches to synthesize Hagemann’s ester. In Hagemann’s approach, methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is treated with base to induce cyclization. Finally, heat is applied to generate Hagemann’s ester . Other approaches include Knoevenagel’s, Newman and Lloyd’s, and Mannich and Forneau’s approaches .Molecular Structure Analysis
The molecular formula of Ethyl 2-methyl-4-oxocyclohexanecarboxylate is C10H14O3 . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Hagemann’s ester has been used as a key building block in many syntheses . For example, it can react with 4-methyl-aniline to get 2-oxo-cyclohexanecarboxylic acid p-toluidide .Physical And Chemical Properties Analysis
Ethyl 2-methyl-4-oxocyclohexanecarboxylate is a colorless liquid with a slightly fruity aroma. It is soluble in most organic solvents and insoluble in water. This ester is thermally stable, having a high decomposition temperature . It has a density of 1.078 g/mL at 25 °C .科学的研究の応用
Synthesis of Natural Products
Hagemann’s ester is used in organic chemistry as a reagent in the synthesis of many natural products . This includes sterols, trisporic acids, and terpenoids .
Preparation of Dopamine Agonists
Ethyl 4-oxocyclohexanecarboxylate, a derivative of Hagemann’s ester, has been employed in the preparation of dopamine agonists . Dopamine agonists are important in the treatment of Parkinson’s disease and other neurological disorders.
Synthesis of Tetracyclic Diterpenes
This compound is also used in the synthesis of the skeleton of tetracyclic diterpenes . Tetracyclic diterpenes are a class of organic compounds that have potential therapeutic applications, including anti-inflammatory and anticancer activities.
Production of Other Chemicals
Ethyl 2-oxocyclohexanecarboxylate is used to produce other chemicals . For example, it can react with 4-methyl-aniline to get 2-oxo-cyclohexanecarboxylic acid p-toluidide .
Biochemical Research
Ethyl 2-oxocyclohexanecarboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis of Substituted Tetrahydrobenzofuran Derivatives
Methyl 2-oxocyclohexanecarboxylate, another derivative of Hagemann’s ester, has been used in the synthesis of substituted tetrahydrobenzofuran derivatives . These derivatives have potential applications in medicinal chemistry due to their wide range of biological activities.
Safety and Hazards
将来の方向性
Ethyl 2-methyl-4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .
Relevant Papers The relevant papers retrieved include “Bioorganic & Medicinal Chemistry Letters, 3, 639-639 (1993)” and "Tetrahedron Letters, 35, 417-417 (1994)" . These papers could provide more detailed information about the compound and its applications.
作用機序
Target of Action
Ethyl 2-methyl-4-oxocyclohexanecarboxylate, also known as Hagemann’s ester, is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products . The primary targets of this compound are sterols, trisporic acids, and terpenoids . These targets play crucial roles in various biological processes, including cell membrane structure (sterols), fungal communication (trisporic acids), and a wide range of biological activities (terpenoids).
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can react with 4-methyl-aniline to produce 2-oxo-cyclohexanecarboxylic acid p-toluidide . The exact mode of action depends on the specific synthesis process and the target molecule.
Biochemical Pathways
The compound affects various biochemical pathways depending on the target. For example, it plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The synthesis involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .
Pharmacokinetics
Its physical properties such as density (1078 g/mL at 25 °C) and boiling point (268 to 272 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and synthesis process. For instance, in the synthesis of neuropeptide Y antagonist 1, the compound contributes to the formation of a key intermediate . This intermediate is crucial for the antagonist’s ability to inhibit neuropeptide Y, potentially helping to control obesity.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, its solubility in organic solvents, thermal stability, electrical insulation properties, and chemical resistance make it suitable for various synthesis processes . .
特性
IUPAC Name |
ethyl 2-methyl-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWSLDVKSOZIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

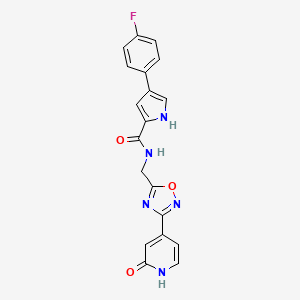
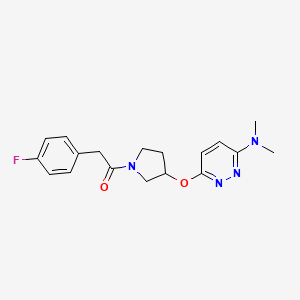


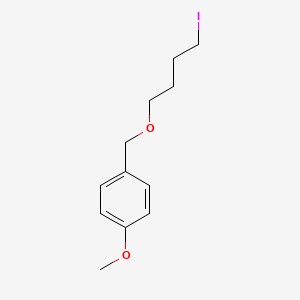

![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)
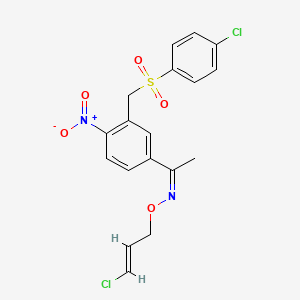
![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)
![3-(3-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2999464.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)
